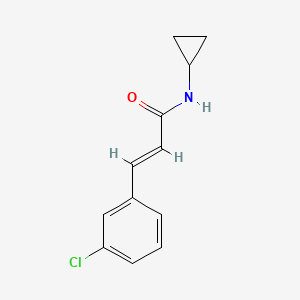
3-(3-chlorophenyl)-N-cyclopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-cyclopropylacrylamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.78 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the formation of 3-(3-chlorophenyl)-N-cyclopropylacrylamide complexes that bind to the tooth surface and release calcium and phosphate ions. These ions then combine with fluoride ions to form fluorapatite, which is more resistant to acid attacks than hydroxyapatite. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also stabilizes amorphous calcium phosphate, which prevents its conversion to hydroxyapatite and promotes its deposition on the tooth surface.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have a positive effect on the biochemical and physiological properties of tooth enamel. It promotes the deposition of calcium and phosphate ions, which increases the mineral density of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also inhibits the demineralization of tooth enamel by reducing the solubility of hydroxyapatite. Furthermore, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have antibacterial properties, which can help prevent the growth of cariogenic bacteria in the oral cavity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-N-cyclopropylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to prepare solutions for experiments. However, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has some limitations. It is not suitable for experiments that require the use of organic solvents or high temperatures. It is also sensitive to pH changes, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-N-cyclopropylacrylamide. One area of interest is the development of new formulations of 3-(3-chlorophenyl)-N-cyclopropylacrylamide that can enhance its remineralization properties. Another area of interest is the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in combination with other compounds to improve its antibacterial properties. Additionally, the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in other areas of dentistry, such as orthodontics and periodontics, is an area of potential research. Finally, the development of new methods for the delivery of 3-(3-chlorophenyl)-N-cyclopropylacrylamide, such as nanoparticles and hydrogels, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the reaction between 3-chlorophenylacrylamide and cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been extensively studied for its potential to prevent dental caries. It is believed that 3-(3-chlorophenyl)-N-cyclopropylacrylamide can remineralize tooth enamel by promoting the deposition of calcium and phosphate ions. This mechanism is based on the ability of 3-(3-chlorophenyl)-N-cyclopropylacrylamide to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the main mineral component of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide has also been shown to inhibit the growth of cariogenic bacteria such as Streptococcus mutans.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIKHRXRQWFJQC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)
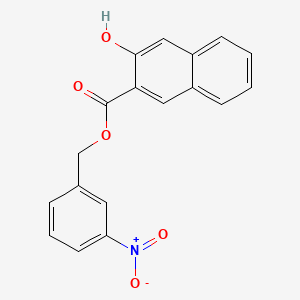
![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
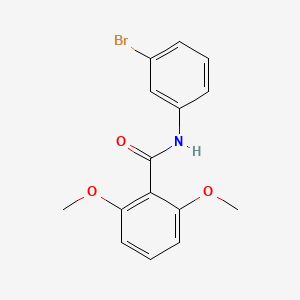
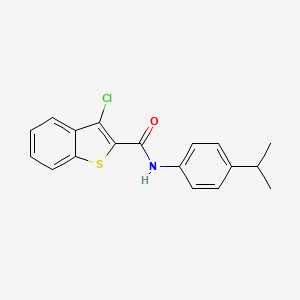
![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
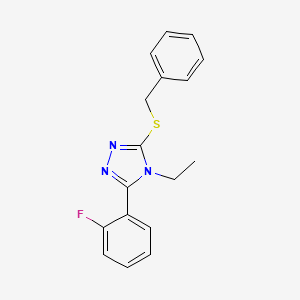
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

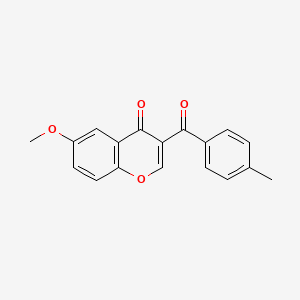
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)